methyl 3-({[(3,4-dimethylphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-({[(3,4-dimethylphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound with a unique structure that combines a thiophene ring with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[(3,4-dimethylphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common method involves the reaction of thiophene-2-carboxylic acid with appropriate reagents to introduce the sulfonamide and carbamoyl groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[(3,4-dimethylphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Methyl 3-({[(3,4-dimethylphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which methyl 3-({[(3,4-dimethylphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-sulfonyl amino-2-thiophenecarboxylate: Similar in structure but lacks the carbamoyl and dimethylphenyl groups.
Carbamic acid, methyl-, 3-methylphenyl ester: Shares the carbamoyl group but differs in the rest of the structure.
Uniqueness
Methyl 3-({[(3,4-dimethylphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities
Properties
IUPAC Name |
methyl 3-[[2-(3,4-dimethylanilino)-2-oxoethyl]-(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S2/c1-15-5-9-19(10-6-15)25(14-21(26)24-18-8-7-16(2)17(3)13-18)32(28,29)20-11-12-31-22(20)23(27)30-4/h5-13H,14H2,1-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYZLTZVKNKEFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC(=C(C=C2)C)C)S(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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